1-Tridecyne
Overview
Description
1-Tridecyne is an organic compound with the molecular formula C₁₃H₂₄ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known as tridec-1-yne and has a molecular weight of 180.3297 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tridecyne can be synthesized through various methods. One common approach involves the coupling reaction between terminal alkynes and bromoalkanoic acids. This method allows the formation of very-long-chain fatty acids and alkenes, which can be further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of palladium-catalyzed reactions. These reactions are efficient and can produce high yields of the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from 50°C to 100°C .
Chemical Reactions Analysis
Types of Reactions: 1-Tridecyne undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum are employed.
Substitution: Halogens like chlorine or bromine are used under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Tridecyne finds applications in various fields:
Biology: It serves as a precursor in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tridecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1-Dodecyne: Similar in structure but with one less carbon atom.
1-Tetradecyne: Similar in structure but with one more carbon atom.
1-Pentyne: A shorter alkyne with only five carbon atoms.
Uniqueness: 1-Tridecyne is unique due to its specific chain length, which makes it suitable for synthesizing very-long-chain fatty acids and alkenes. Its reactivity and versatility in various chemical reactions also set it apart from shorter or longer alkynes .
Properties
IUPAC Name |
tridec-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEDKDBFUBPZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067185 | |
Record name | 1-Tridecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26186-02-7 | |
Record name | 1-Tridecyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26186-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Tridecyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tridecyne | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Tridecyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridec-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-Tridecyne?
A1: this compound is a terminal aliphatic alkyne with the following characteristics:
Q2: Has this compound been identified in any natural sources?
A2: Yes, this compound has been identified as a constituent in the essential oil extracted from the roots of Prangos pabularia Lindl. .
Q3: What are the potential applications of this compound in organic synthesis?
A3: this compound serves as a valuable building block in organic synthesis. For instance, it is a key starting material in the synthesis of insect sex pheromones like cis, cis, cis-3,6,9-eicosatriene and cis, cis, cis-3,6,9-heneicosatriene . This highlights its utility in producing complex molecules with potential applications in pest control.
Q4: Can you elaborate on the analytical techniques used to detect and quantify this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) proves highly effective in identifying and quantifying this compound in complex mixtures . This technique separates the components of a sample based on their volatility and then identifies them based on their mass-to-charge ratio.
Q5: How does the cooking method influence the presence of this compound in beef?
A5: Interestingly, this compound has been identified as a potential volatile organic compound (VOC) marker for distinguishing beef cooked using the sous-vide method from other cooking techniques like boiling and microwaving . Further research is necessary to understand the underlying mechanisms for the association of this compound with the sous-vide cooking method.
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